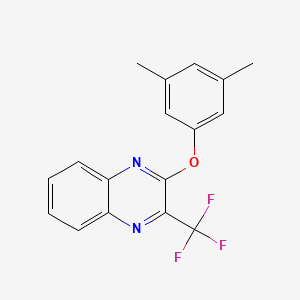

2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, commonly referred to as 3,5-DMQX, is a synthetic, organic compound with a wide range of applications in the scientific research field. It is a member of the quinoxaline family, which is composed of heterocyclic compounds with a seven-membered ring structure. 3,5-DMQX is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Synthesis and Material Science

Quinoxaline derivatives, including compounds like 2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, are known for their remarkable chemical, biological, and physical properties. They have wide-ranging applications in the synthesis of dyes, electroluminescent materials, and organic semiconductors. A study by Yang et al. (2020) highlights an innovative high-throughput screening method for optimizing the synthesis conditions of these derivatives, demonstrating the potential for efficient and scalable production of functional quinoxaline substances for various chemical and pharmaceutical applications (Yang et al., 2020).

Photochemical Applications

The quinoxaline derivatives are also employed in photochemical applications. For example, Bulut et al. (2010) discuss the use of a quinoxaline derivative as a photosensitizer for photoinitiated polymerization processes. This has implications in the field of polymer chemistry, particularly in the development of new materials and coatings (Bulut, Gunbas, & Toppare, 2010).

Crystal Structure and Molecular Dynamics

The study of crystal structures of quinoxaline derivatives, such as the one conducted by Abad et al. (2020), provides insights into the molecular interactions and stability of these compounds. Their research on the crystal structure, Hirshfeld surface analysis, and molecular dynamics of 2-(benzyloxy)-3-phenylquinoxaline, a similar compound, helps in understanding the physical and chemical properties of quinoxaline derivatives (Abad et al., 2020).

Corrosion Inhibition

Quinoxaline derivatives have been studied for their potential as corrosion inhibitors. A study by Zarrouk et al. (2014) on different quinoxaline compounds, including their application as corrosion inhibitors for copper, indicates the usefulness of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Zarrouk et al., 2014).

properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-16-15(17(18,19)20)21-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUTTSHSPUPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)

![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)

![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)